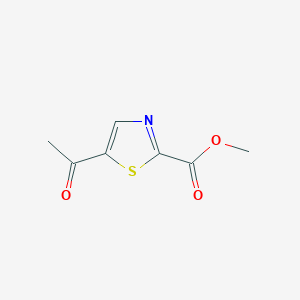

Methyl 5-acetylthiazole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-acetyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-4(9)5-3-8-6(12-5)7(10)11-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIAYHWVXCUUSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Acetyl-5-Thiazole Carboxylic Acid

The patented method (CN117567388B) outlines a four-step process:

Step 1: Formation of Thiazolidine Intermediate

Thiourea, n-propanal, and sulfonyl chloride react in toluene at 70°C for 3 hours (mass ratio 20.8:8:20). The product, compound 1 (GC purity 90%, yield 86%), is isolated after pH adjustment to 8–9 and solvent removal.

Step 2: Bromination and Diazotization

Compound 1 undergoes treatment with hydrobromic acid (48% w/w) and sodium nitrite at 0–4°C. The reaction is monitored by TLC until <0.5% starting material remains. Compound 2 is obtained in 75% yield (GC purity >99%).

Step 3: Acetylation via Organometallic Reagent

Butyllithium (2.5M in THF) reacts with compound 2 at -70°C, followed by ethyl acetate addition. After quenching with NH₄Cl, compound 3 is isolated in 92% yield (GC purity 95%).

Step 4: Oxidation to Carboxylic Acid

Potassium permanganate oxidizes compound 3 in deionized water at 70°C for 4.5 hours (molar ratio 1:2). Acidification to pH 2–3 yields 2-acetyl-5-thiazole carboxylic acid (90% yield).

Esterification to Methyl Ester

The carboxylic acid is esterified using methanol under acidic conditions:

-

Catalyst: Concentrated H₂SO₄ (5 mol%)

-

Solvent: Excess methanol (neat)

-

Temperature: Reflux (65°C)

-

Yield: 88–92% (estimated via GC-MS)

Direct Thiazole Ring Formation with Pre-Functionalized Groups

Hantzsch Thiazole Synthesis Variant

A one-pot approach employs methyl 2-aminothiazole-5-carboxylate and acetyl chloride:

Reaction Scheme :

Conditions :

Palladium-Catalyzed Cross-Coupling

Aryl halide intermediates enable Suzuki-Miyaura coupling for acetyl group introduction:

Example :

Optimized Parameters :

-

Catalyst: 5 mol% Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (4:1)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Carboxylic Acid Route | 90 → 92* | >99 | 12–14 hrs | Industrial |

| Hantzsch Variant | 78 | 95 | 6 hrs | Lab-scale |

| Cross-Coupling | 65 | 90 | 8 hrs | Specialty |

*Combined yield for acid synthesis and esterification.

Spectroscopic Characterization

Key Data from Patent CN117567388B :

-

¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, COCH₃), 3.85 (s, 3H, COOCH₃), 8.12 (s, 1H, Thiazole-H).

-

GC-MS : m/z 199 [M]⁺ (carboxylic acid), 213 [M]⁺ (methyl ester estimated).

Industrial Considerations

The patented route emphasizes:

-

Solvent Selection : Toluene and THF for improved safety profiles.

-

Waste Management : ≤5% organic waste via solvent recycling.

-

Temperature Control : Cryogenic conditions (-70°C) maintained using liquid nitrogen-free systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetylthiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

Methyl 5-acetylthiazole-2-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique thiazole ring structure allows for various chemical modifications, facilitating the development of new materials and pharmaceuticals. The compound can undergo reactions such as oxidation, reduction, and substitution to yield diverse derivatives with tailored properties .

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer studies. For instance, studies have shown that derivatives of thiazole compounds can inhibit the growth of various cancer cell lines, demonstrating potential as anticancer agents. One study reported that certain thiazole derivatives exhibited cytotoxic effects against human lung adenocarcinoma cells with IC50 values indicating strong selectivity .

Mechanism of Action

The biological activity of this compound is attributed to its interaction with molecular targets through hydrogen bonding and π-π interactions. These interactions may inhibit specific enzymes or receptors involved in disease processes, contributing to its observed effects.

Pharmaceutical Applications

Potential as a Pharmaceutical Intermediate

this compound is being investigated for its role as an intermediate in pharmaceutical synthesis. Its derivatives have shown promise in developing drugs targeting various diseases, including cancer and infectious diseases. For example, compounds derived from thiazoles have been linked to treatments for diabetes and Alzheimer’s disease due to their pharmacological properties .

Industrial Applications

Use in Agrochemicals and Dyes

This compound also finds applications in the production of agrochemicals and dyes. The thiazole moiety is known for its presence in several natural products and industrial chemicals, making it a valuable component in synthetic organic chemistry.

Case Studies

-

Anticancer Activity Study

A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested their anticancer activity against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives showed strong selectivity with IC50 values suggesting potential therapeutic applications . -

Antimicrobial Efficacy

Research highlighted the antimicrobial properties of thiazole derivatives against various bacterial strains. The presence of specific functional groups was found to enhance their efficacy, making them candidates for drug development against resistant strains . -

Influenza Virus Inhibition

A patent application described the use of thiazole derivatives containing hydroxyl and methoxyl groups as inhibitors of influenza virus neuraminidase, showcasing the compound's potential in antiviral drug development .

Mechanism of Action

The mechanism of action of methyl 5-acetylthiazole-2-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Thiazole Derivatives

Thiazole derivatives are widely studied due to their diverse biological activities and applications. Below, Methyl 5-acetylthiazole-2-carboxylate is compared with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and functional roles.

Structural and Functional Differences

Key structural variations among thiazole derivatives include substituent type (e.g., acetyl, methyl, amino) and their positions on the thiazole ring. These differences critically influence reactivity, solubility, and biological activity.

Table 1: Comparative Overview of Thiazole Carboxylates

Physicochemical Properties

- Ethyl esters (e.g., Ethyl 2-aminothiazole-5-carboxylate) may offer improved lipophilicity, enhancing membrane permeability .

- Toxicity : this compound’s hazard profile (H302, H312, H332) contrasts with simpler analogs like Methyl 4-methylthiazole-5-carboxylate, which lacks explicit toxicity data in the evidence .

Biological Activity

Antimicrobial Activity

Methyl 5-acetylthiazole-2-carboxylate has shown promising antimicrobial properties. The thiazole ring, a key structural component, is known to contribute to antimicrobial activity in many compounds. While specific data on this particular compound is limited, related thiazole derivatives have demonstrated effectiveness against a range of microorganisms.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. The compound's ability to interact with various molecular targets, particularly through its thiazole ring, suggests potential inhibitory effects on cancer cell growth.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study examining the cytotoxic effects of thiazole derivatives found that compounds structurally similar to this compound showed significant activity against certain cancer cell lines . For instance, compound 13 (a related thiazole derivative) demonstrated potent activity against both Bcl-2 Jurkat and A-431 cell lines, with IC50 values lower than the reference drug doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its structural features. SAR studies on related compounds have revealed important insights:

- The thiazole ring is essential for biological activity .

- Substitution patterns on the thiazole ring significantly influence potency and specificity.

- The presence of the methyl ester group at the 2-position may contribute to the compound's ability to penetrate cell membranes.

The mechanism of action of this compound involves:

- Hydrogen bonding interactions via the thiazole ring.

- π-π interactions, which are crucial for its biological activity.

- Potential inhibition of specific enzymes or receptors, leading to observed biological effects.

Comparative Analysis

To better understand the biological activity of this compound, it's useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Acetyl group at 5-position, methyl ester at 2-position | Potential antimicrobial and anticancer properties |

| Ethyl 5-acetylthiazole-2-carboxylate | Ethyl ester instead of methyl ester | Similar biological profile, potentially different pharmacokinetics |

| 2-Methylthiazole-4-carboxylic acid | Carboxylic acid at 4-position, methyl at 2-position | Different biological activity profile |

Research Implications

The biological activity of this compound opens up several avenues for further research:

- Pharmaceutical Development : Its potential antimicrobial and anticancer properties make it a candidate for drug development.

- Synthetic Chemistry : The compound serves as a valuable building block for creating more complex bioactive molecules.

- Structure Optimization : Understanding its SAR can guide the design of more potent and selective analogues .

Q & A

What are the most reliable synthetic routes for Methyl 5-acetylthiazole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis often involves multi-step reactions starting from thiazole precursors. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives can be acetylated using acetic anhydride under reflux conditions to introduce the acetyl group . Catalyst-free aqueous ethanol-mediated syntheses (e.g., for analogous thiazole carbamates) demonstrate that solvent choice (e.g., acetic acid vs. ethanol) and temperature (reflux vs. room temperature) significantly impact crystallinity and yield . Advanced optimization may require DoE (Design of Experiments) to balance reaction time, temperature, and stoichiometry.

How can NMR and HRMS be optimized to resolve structural ambiguities in this compound derivatives?

Methodological Answer:

1H NMR is critical for confirming acetyl group placement (δ ~2.5 ppm for methyl protons) and thiazole ring protons (δ 6.5–8.0 ppm). 13C NMR distinguishes carboxylate (δ ~165–170 ppm) and acetyl carbonyl (δ ~200 ppm) groups. HRMS with [M+H]+ or [M+Na]+ adducts validates molecular ion peaks. For complex derivatives (e.g., aryl-substituted analogs), 2D NMR (COSY, HSQC) resolves overlapping signals, particularly in crowded aromatic regions .

How should researchers address contradictions in reported melting points or spectral data for thiazole derivatives?

Methodological Answer:

Discrepancies often arise from polymorphic forms or solvent-dependent crystallization. For example, a compound may show a melting range of 206–208°C in one study but differ slightly in others due to recrystallization solvents (e.g., DMF/acetic acid vs. ethanol). Researchers should:

- Cross-validate purity via HPLC or elemental analysis.

- Replicate synthesis using reported protocols.

- Document solvent systems and crystallization conditions meticulously .

What strategies are effective for evaluating the biological activity of this compound analogs?

Methodological Answer:

Structure-activity relationship (SAR) studies require systematic derivatization. For example:

- Replace the acetyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess enzyme inhibition potency.

- Test cytotoxicity using MTT assays against cancer cell lines, referencing similar thiazole derivatives with IC50 values in the μM range .

- Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins, guided by analogs showing activity against tyrosine kinases or bacterial enzymes .

How can the stability of this compound be maintained during storage?

Methodological Answer:

Thiazole esters are prone to hydrolysis under humid conditions. Best practices include:

- Storing at –20°C in airtight containers with desiccants.

- Avoiding prolonged exposure to light (use amber vials).

- Monitoring stability via periodic HPLC analysis; degradation products (e.g., free carboxylic acid) appear as new peaks at shorter retention times .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites. The acetyl and carboxylate groups increase electron deficiency at the thiazole C-2 and C-5 positions, making them reactive toward nucleophiles. Fukui indices and electrostatic potential maps visualize charge distribution, aiding in predicting regioselectivity .

How can solubility challenges of this compound in aqueous assays be mitigated?

Methodological Answer:

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Synthesize hydrophilic prodrugs (e.g., PEGylated esters) that hydrolyze in vivo.

- For in vitro studies, prepare stock solutions in DMSO and dilute in buffered saline, ensuring final DMSO concentrations are biocompatible (<0.1%) .

What are the best practices for synthesizing and characterizing novel analogs of this compound?

Methodological Answer:

- Synthesis: Use Suzuki-Miyaura coupling to introduce aryl groups at the thiazole C-4 position .

- Characterization: Combine HRMS for molecular formula confirmation, 2D NMR for stereochemical assignment, and X-ray crystallography (if crystals are obtainable) for absolute configuration .

- Purity: Validate via HPLC with a C18 column (acetonitrile/water gradient) and >95% purity threshold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.